

3-Chlorothiophene-2-carboxamide molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorothiophene-2-carboxamide

Cat. No.: B136292

[Get Quote](#)

In-Depth Technical Guide: 3-Chlorothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activities of **3-Chlorothiophene-2-carboxamide**, a molecule of interest in medicinal chemistry and drug discovery.

Molecular Structure and Properties

3-Chlorothiophene-2-carboxamide is a substituted thiophene derivative. The core structure consists of a five-membered aromatic thiophene ring, chlorinated at the 3-position and substituted with a carboxamide group at the 2-position.

Molecular Identity and Physicochemical Properties

The key identifying and physical properties of **3-Chlorothiophene-2-carboxamide** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ CINOS	[1] [2]
Molecular Weight	161.61 g/mol	[1] [2]
CAS Number	147123-68-0	[1]
IUPAC Name	3-chlorothiophene-2-carboxamide	
Melting Point	105 °C	[1]
Canonical SMILES	C1=CC(=C(S1)C(=O)N)Cl	

Molecular Structure Diagram

The following diagram illustrates the 2D chemical structure of **3-Chlorothiophene-2-carboxamide**.

Figure 1: 2D structure of **3-Chlorothiophene-2-carboxamide**.

Synthesis and Experimental Protocols

The synthesis of **3-Chlorothiophene-2-carboxamide** can be achieved through a multi-step process, often starting from 3-hydroxy-2-methoxycarbonyl-thiophene or a related precursor. Below are the experimental protocols for the synthesis of a key precursor and the final compound.

Synthesis of 3-Chlorothiophene-2-carboxylic Acid

A common precursor for the synthesis of **3-Chlorothiophene-2-carboxamide** is its corresponding carboxylic acid. A detailed protocol for its synthesis is as follows:

Materials:

- 3-hydroxy-2-methoxycarbonyl-thiophene
- Phosphorus pentachloride (PCl₅)
- Absolute carbon tetrachloride (CCl₄)

- Water (H₂O)
- Sodium bicarbonate (NaHCO₃)
- Active carbon
- Hydrochloric acid (HCl)

Procedure:

- Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat the solution to boiling.
- Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride dropwise over 3 hours.
- Boil the mixture under reflux for 13 hours.
- Distill off the carbon tetrachloride and evaporate the mixture almost to dryness in vacuo.
- While cooling, add 450 ml of water dropwise.
- Heat the mixture to boiling and then allow it to cool.
- Filter the resulting precipitate under suction.
- Boil the precipitate with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.
- Filter off the active carbon under suction.
- Acidify the cooled solution with hydrochloric acid to precipitate the product.
- The resulting solid is 3-chlorothiophene-2-carboxylic acid, which has a melting point of 185°-186° C.

Synthesis of 3-Chlorothiophene-2-carboxamide

The conversion of the carboxylic acid to the carboxamide can be achieved through several standard organic chemistry methods. A referenced multi-step synthesis is summarized below.

Reaction Scheme (based on Huddleston et al., 1993):

This is a three-step process starting from 3-amino-2-thiophenecarboxylic acid hydrazide.

Step 1:

- Reagents: Hydrazine hydrate, butan-1-ol
- Conditions: Heating for 4 hours
- Yield: 59%

Step 2:

- Reagents: Concentrated HCl, sodium nitrite, water
- Conditions: 0.08 hours
- Yield: 8%

Step 3:

- Reagents: Phosphorus pentachloride, phosphoryl chloride
- Conditions: Heating for 1 hour
- Yield: 21%

Note: The detailed experimental procedures for this specific multi-step synthesis were not fully available in the searched literature.

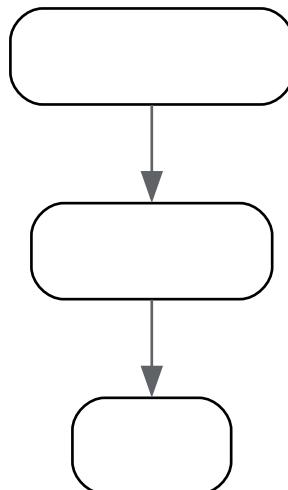
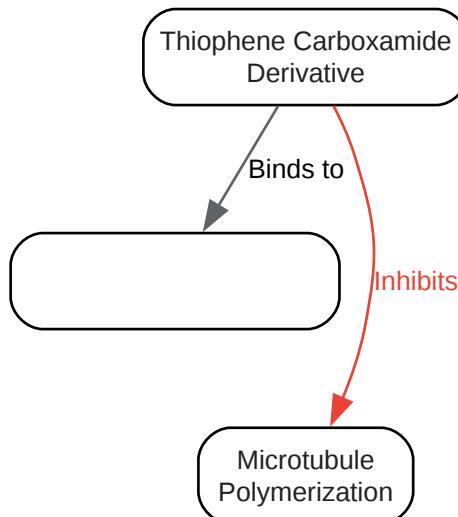
Spectral and Quantitative Data

While a comprehensive set of spectral data for **3-Chlorothiophene-2-carboxamide** was not found in the public domain, data for its precursor, 3-Chlorothiophene-2-carboxylic acid, is available and can serve as a reference.

Data Type	3-Chlorothiophene-2-carboxamide	3-Chlorothiophene-2-carboxylic Acid (CAS: 59337-89-2)
¹ H NMR	Data not available	Spectrum available [3]
IR Spectrum	Data not available	Spectrum available [3]
Mass Spectrum	Data not available	Spectrum available [3]

Biological Activity and Signaling Pathways

Thiophene carboxamide derivatives have garnered significant interest due to their wide range of biological activities, most notably their potential as anticancer agents.



Anticancer Activity

Research has shown that various thiophene carboxamide derivatives exhibit cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the disruption of cellular processes crucial for cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

Several thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer agent. These compounds are believed to bind to the colchicine-binding site on β -tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.

Mechanism of Tubulin Polymerization Inhibition

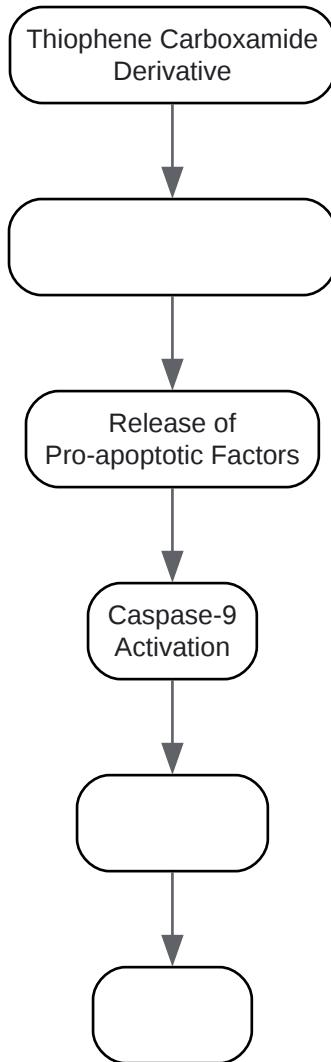

[Click to download full resolution via product page](#)

Figure 2: Inhibition of tubulin polymerization by thiophene carboxamides.

Induction of Intrinsic Apoptotic Pathway

Another key mechanism of action for some thiophene carboxamides is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the depolarization of the mitochondrial membrane, which leads to the release of pro-apoptotic factors and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7.

Induction of the Intrinsic Apoptotic Pathway

[Click to download full resolution via product page](#)

Figure 3: Intrinsic apoptotic pathway induced by thiophene carboxamides.

Conclusion

3-Chlorothiophene-2-carboxamide and its derivatives represent a promising class of compounds for further investigation in drug discovery, particularly in the development of novel anticancer therapeutics. Their ability to interfere with fundamental cellular processes like microtubule dynamics and apoptosis makes them attractive candidates for the development of targeted therapies. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Chlorothiophene-2-carboxamide molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b136292#3-chlorothiophene-2-carboxamide-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com